1,4-Dimethyl-1,4-azaphosphinane 4-oxide
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Overview
Description
1,4-Dimethyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is a member of the azaphosphinane family, characterized by the presence of a phosphorus atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethylpiperazine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to other phosphorus-containing species.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce phosphines or phosphine oxides .
Scientific Research Applications
1,4-Dimethyl-1,4-azaphosphinane 4-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1,4-diazabicyclo[2.2.2]octane: A structurally related compound with similar chemical properties.
1,4-Dimethyl-1,4-oxazaphosphinane: Another member of the azaphosphinane family with different substituents on the ring.
Uniqueness
1,4-Dimethyl-1,4-azaphosphinane 4-oxide is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H14NOP |
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Molecular Weight |
147.16 g/mol |
IUPAC Name |
1,4-dimethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C6H14NOP/c1-7-3-5-9(2,8)6-4-7/h3-6H2,1-2H3 |
InChI Key |
VYAPQMDBZDBSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCP(=O)(CC1)C |
Origin of Product |
United States |
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